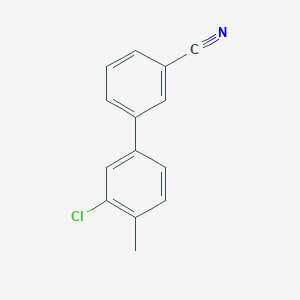

3-(3-Chloro-4-methylphenyl)benzonitrile

Description

3-(3-Chloro-4-methylphenyl)benzonitrile (CAS: 253679-13-9) is a benzonitrile derivative featuring a phenyl ring substituted with a chlorine atom at position 3 and a methyl group at position 2. This compound is synthesized with high purity (98%) and is cataloged as a building block in organic chemistry, particularly for pharmaceutical and agrochemical applications . Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its reactivity and interactions in biological systems.

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBIPJZPCKGXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718384 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253679-13-9 | |

| Record name | 3′-Chloro-4′-methyl[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253679-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Benzonitrile Derivatives

A more advanced and direct approach to preparing substituted benzonitriles, including 3-(3-chloro-4-methylphenyl)benzonitrile analogs, involves palladium-catalyzed cross-coupling reactions.

-

- Reaction of aryl boronate esters (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with halogenated benzonitriles (e.g., 4-bromo-2-chlorobenzonitrile).

- Use of Pd(OAc)2 catalyst, triphenylphosphine ligand, and a base in a mixed acetonitrile-water solvent system at elevated temperature.

- Subsequent acid treatment (catalytic HCl in methanol) to deprotect or modify intermediates.

- Neutralization and isolation steps to purify the final benzonitrile product.

| Step | Description | Reagents/Conditions |

|---|---|---|

| a) | Cross-coupling of boronate ester with bromo-chlorobenzonitrile | Pd(OAc)2, triphenylphosphine, base, acetonitrile-water, elevated temperature |

| b) | Acid treatment for deprotection/modification | Catalytic HCl in methanol |

| c) | Neutralization and precipitation | Base addition, water addition, filtration |

-

- High regioselectivity and functional group tolerance.

- Scalable and adaptable for various substituted benzonitriles.

- Enables direct formation of biaryl benzonitrile structures.

Reference: European Patent EP3280710B1

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Chlorination and Reduction of PNT | Cl2 gas, FeCl3 catalyst, H2 reduction catalyst | High yield, cost-effective | Intermediate step, not direct to target |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, triphenylphosphine, base, acetonitrile-water | High selectivity, direct biaryl formation | Requires expensive catalysts |

| Reductive Amination (Functionalization) | Aldehyde, amine, NaCNBH3, methanol, acetic acid | Versatile for substituted derivatives | More complex, multi-step |

Detailed Research Findings and Notes

- The chlorination-reduction route is a classical industrial approach for preparing substituted anilines, which can be further transformed into nitriles by diazotization or coupling reactions.

- Palladium-catalyzed Suzuki-type cross-coupling reactions have become the preferred method for constructing biaryl benzonitrile compounds due to their efficiency and functional group tolerance.

- Acidic treatment following cross-coupling is often necessary to remove protecting groups or to adjust the substitution pattern.

- Reductive amination provides a pathway to introduce additional substituents on the benzonitrile ring, expanding the diversity of derivatives.

- Purification steps typically involve solvent extraction, crystallization, and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: 3-(3-Chloro-4-methylphenyl)benzylamine.

Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(3-Chloro-4-methylphenyl)benzonitrile with five analogous benzonitrile derivatives:

Biological Activity

3-(3-Chloro-4-methylphenyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Nitration of Toluene : This produces 4-nitrotoluene.

- Chlorination : The nitrotoluene is chlorinated to yield 3-chloro-4-nitrotoluene.

- Reduction : The nitro group is reduced to form 3-chloro-4-methylaniline.

- Sandmeyer Reaction : Finally, the aniline is converted to the benzonitrile derivative.

This compound has distinct physical and chemical properties due to its specific substitution pattern, making it valuable in various synthetic applications .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It can interact with receptors, potentially affecting signal transduction processes in cells.

These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Anticancer Properties : Studies indicate that derivatives of benzonitriles can induce apoptosis in cancer cells by regulating signaling pathways such as AKT/BIM. For instance, similar compounds have demonstrated cytotoxic effects against melanoma cells .

- Antimicrobial Effects : Some studies have evaluated the antimicrobial properties of related benzonitrile compounds, suggesting potential applications in treating infections .

Antitumor Activity

A study focused on the antitumor effects of benzofuroxan derivatives, which share structural similarities with this compound. These derivatives were shown to induce intrinsic apoptosis in melanoma cells through ROS generation and inhibition of AKT signaling pathways. The findings suggest that structural modifications can enhance the anticancer efficacy of similar compounds .

Anticonvulsant Activity

Another research effort investigated the anticonvulsant properties of various benzonitrile derivatives. Compounds structurally related to this compound were evaluated for their effectiveness in seizure models, showing promising results compared to standard anticonvulsants like valproate. This highlights the potential for developing new treatments for epilepsy based on benzonitrile structures .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methyl substitutions on phenyl rings | Anticancer, antimicrobial |

| 3-Chloro-4-methylbenzonitrile | Similar structure without biphenyl moiety | Limited studies on biological activity |

| 3-Fluoro-4-methylbenzonitrile | Fluoro instead of chloro group | Potentially different receptor interactions |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the unique properties of this compound.

Q & A

Q. What synthetic routes are recommended for 3-(3-Chloro-4-methylphenyl)benzonitrile, and how can purity be optimized?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling between 3-chloro-4-methylphenylboronic acid and a cyanobenzene derivative. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/ethanol solvent system .

- Temperature control : Reactions typically proceed at 80–100°C under inert gas (N₂/Ar) to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity. Monitoring via TLC and HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹). Compare with reference spectra for halogenated benzonitriles .

- NMR : ¹³C NMR distinguishes the chloro-methylphenyl group (δ ~140 ppm for C-Cl; δ ~20 ppm for CH₃). ¹H NMR coupling patterns resolve ortho/meta substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of Cl or CH₃ groups) .

Q. Which computational methods best predict electronic properties like HOMO-LUMO gaps?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals. This approach minimizes errors in exchange-correlation energy, achieving <3% deviation from experimental UV-Vis data .

- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) for solvatochromic shifts in polar solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated benzonitriles?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXT for space group determination and SHELXL for refinement. For this compound, key parameters include:

- Torsion angles : Between the nitrile and chloro-methylphenyl groups (expected ~15–25°).

- Packing analysis : Identify π-π stacking or halogen bonding using Mercury software.

- Challenge : Disorder in the chloro-methyl group may require constrained refinement or twin modeling .

Q. What strategies validate this compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : Screen against target proteins (e.g., GPCRs) using surface plasmon resonance (SPR) or radioligand binding assays. Optimize ligand efficiency (LE > 0.3) via structure-activity relationship (SAR) studies .

- Docking Simulations : Use AutoDock Vina with cryo-EM or X-ray protein structures (e.g., mGlu5 receptor) to predict binding poses. Focus on hydrophobic interactions with chloro-methyl and nitrile groups .

Q. How to address discrepancies between experimental and computational reactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.